molecular formula C9H15NO B2869165 [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine CAS No. 2138192-35-3

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine

Cat. No. B2869165
CAS RN: 2138192-35-3
M. Wt: 153.225
InChI Key: KXBBMQOOAGWCIS-UHFFFAOYSA-N
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Description

“[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 2138192-35-3 . It has a molecular weight of 153.22 and its IUPAC name is (1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl)methanamine . It is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15NO/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1H,2-7,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 153.22 . More detailed physical and chemical properties such as melting point, boiling point, density, and molecular formula were not found in the search results.

Scientific Research Applications

Catalysis and Organic Synthesis

Research in organic synthesis and catalysis often explores novel reactions and methodologies for constructing complex molecules. For example, the direct and highly enantioselective iso-Pictet-Spengler reactions with α-ketoamides offer access to indole-based core structures, crucial in medicinal chemistry (Schönherr & Leighton, 2012). Similarly, the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles and their catalytic evaluation demonstrates the importance of novel catalysts in organic transformations (Roffe et al., 2016).

Material Science

In material science, the study of cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands showcases the design of materials with specific coordination geometries, influencing their properties and applications, such as in polymerization processes (Choi et al., 2015).

Pharmaceutical and Medicinal Chemistry

The development of molecules with potential pharmaceutical applications is another area of interest. For instance, iron(III) complexes of pyridoxal Schiff base were studied for their uptake in cancer cells and photocytotoxicity, demonstrating the potential for targeted cancer therapy (Basu et al., 2015).

Chemical Biology and Drug Design

Exploring the biological activities of novel compounds is crucial in drug discovery. The research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as ERK1/2 phosphorylation-preferring serotonin 5-HT1A receptor-biased agonists highlights the intersection of chemical synthesis and biological evaluation for developing new antidepressants (Sniecikowska et al., 2019).

Safety and Hazards

The safety information for “[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine” includes several hazard statements: H314 and H335 . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1H,2-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBMQOOAGWCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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